
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves synthetic routes that typically start with the dissolution of L-homoserine lactone hydrochloride in a solvent. The reaction conditions and specific steps can vary, but they generally involve the formation of the oxotetrahydrofuran ring and subsequent acylation to introduce the tridecanamide group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. The pathways involved in its mechanism of action can vary depending on the specific enzyme and biological context .
Vergleich Mit ähnlichen Verbindungen
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide can be compared with other similar compounds, such as:
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a shorter alkyl chain compared to the tridecanamide group.
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a hydroxyl group in addition to the oxotetrahydrofuran ring
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H29NO4 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tridecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-14(19)13-16(20)18-15-11-12-22-17(15)21/h15H,2-13H2,1H3,(H,18,20)/t15-/m0/s1 |
InChI-Schlüssel |
BDKVLVHIBJWMJU-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Kanonische SMILES |
CCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


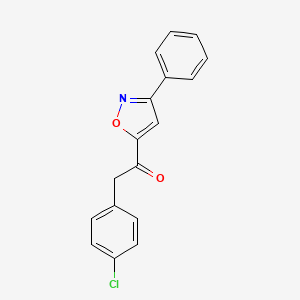

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
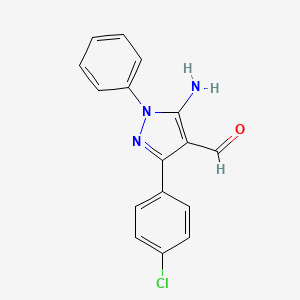
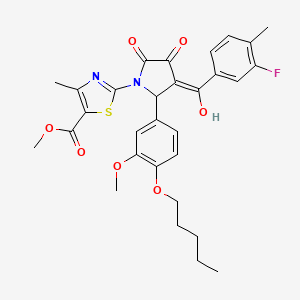

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)


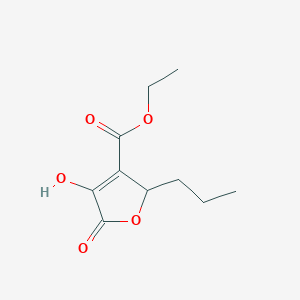
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
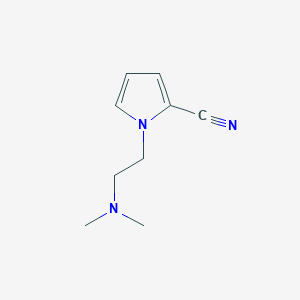
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
